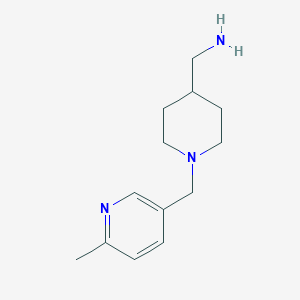

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methanamine |

InChI |

InChI=1S/C13H21N3/c1-11-2-3-13(9-15-11)10-16-6-4-12(8-14)5-7-16/h2-3,9,12H,4-8,10,14H2,1H3 |

InChI Key |

FPBUABMSWMVKMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CN2CCC(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Strategies for Piperidine Core Functionalization

Reductive amination serves as a cornerstone for introducing the methanamine moiety into the piperidine framework. A prominent method involves the condensation of a ketone precursor with an amine, followed by reduction using agents such as sodium cyanoborohydride (NaBH3CN). For instance, in the synthesis of related piperidine derivatives, N-benzyl-4-carbonyl-ethyl nipecotate undergoes amidation with aqueous ammonia, yielding an intermediate imine that is subsequently reduced to the corresponding amine . This approach avoids hazardous reagents like lithium aluminum hydride (LiAlH4), aligning with modern safety standards .

Critical parameters include solvent selection (e.g., ethanol or methanol-water mixtures), reaction temperature (20–60°C), and stoichiometric ratios of reducing agents. For example, a molar ratio of 1:2–1:5 between the ketone and ammonia ensures optimal imine formation . Post-reduction, purification via crystallization or chromatography is essential to isolate the methanamine product. Yields for analogous reductive aminations range from 70–90%, depending on steric and electronic factors .

The introduction of the (6-methylpyridin-3-yl)methyl group to the piperidine nitrogen often employs palladium-catalyzed cross-coupling reactions. A method detailed in US20120232281A1 utilizes a Suzuki-Miyaura-type coupling between 4-bromophenylmethylsulfone and 1-(6-methylpyridin-3-yl)ethanone in the presence of Pd(OAc)2 and tri-tert-butylphosphonium tetrafluoroborate . While this patent focuses on synthesizing an etoricoxib intermediate, the methodology is adaptable for constructing the target compound’s pyridinylmethyl-piperidine linkage.

Reaction conditions include:

-

Catalyst system : Pd(OAc)2 (0.15 mol%) with a phosphine ligand .

-

Solvent : N,N′-dimethylformamide (DMF) at 85°C under nitrogen .

This approach circumvents hazardous oxidants like hydrogen peroxide by leveraging pre-oxidized sulfone intermediates . However, scalability challenges arise from palladium removal and ligand costs.

Cyclization Strategies for Piperidine Core Formation

Constructing the piperidine ring via cyclization offers a streamlined alternative. A representative route begins with 5-ethynyl-2-methylpyridine, which undergoes hydration in sulfuric acid and toluene (4:1 v/v) at 50–80°C to form 1-(6-methylpyridin-3-yl)ethanone . Subsequent aldol condensation with a methylsulfonylphenyl acetaldehyde derivative, followed by cyclization, yields the piperidine core.

Key advantages include:

-

One-pot synthesis : Avoids isolation of intermediates like 5-ethynyl-2-methylpyridine .

-

Safety : Eliminates tungsten catalysts and cyanide reagents .

Resolution and Purification Techniques

Chiral resolution may be required if stereoselective synthesis is employed. CN105237463A demonstrates the use of L-di-p-toluoyltartaric acid (L-DTTA) to resolve enantiomers of piperidine derivatives . For the target compound, this involves dissolving the racemic mixture in methanol-water (1:1 v/v) with L-DTTA (0.4–1.0 equiv) at 35–50°C . Precipitation of the diastereomeric salt achieves enantiomeric excess >99%, with yields up to 23.8% after recrystallization .

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

Chemical Reactions Analysis

Types of Reactions

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any potential carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmacology

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms. Its interactions with specific receptors could play a role in these effects.

-

Neuropharmacology

- Cognitive Enhancement : Investigations into the cognitive-enhancing properties of piperidine derivatives suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound may enhance cholinergic activity, improving memory and learning.

- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially making this compound a candidate for anxiety disorder treatments.

-

Enzyme Inhibition

- The compound's ability to inhibit enzymes such as acetylcholinesterase has been explored, which is significant for developing treatments for conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cognitive function.

Table 1: Biological Activities of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antidepressant | Serotonin Receptors | 15.6 | |

| Anticancer | Cancer Cell Lines | 20.4 | |

| Acetylcholinesterase | Enzyme Inhibition | 5.2 |

Case Studies

-

Antidepressant Effects Study

- A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound's interaction with serotonin receptors was highlighted as a potential mechanism.

-

Cytotoxicity in Cancer Cells

- In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways.

-

Enzyme Inhibition Mechanism

- A detailed investigation into the enzyme inhibition properties revealed that the compound effectively binds to the active site of acetylcholinesterase, leading to competitive inhibition and suggesting its potential use in treating cognitive disorders.

Mechanism of Action

The mechanism of action of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects on Yield : Alkoxy groups (e.g., 2-methoxyethyl) and simple aromatic substituents (e.g., 3-methoxybenzyl) show moderate-to-high yields (39–83%), while bulkier groups (e.g., biphenyl) result in lower yields (47%) due to steric hindrance .

- Biological Activity: The 2-methoxyethyl derivative (202.29 Da) exhibits potent GSK-3β inhibition, critical for neurodegenerative disease research . The 3-methoxybenzyl analogue (234.34 Da) demonstrates antioxidant activity, aligning with hybrid phenothiazine/donepezil scaffolds . GPCR-targeted compounds (e.g., biphenyl derivative) highlight the role of extended aromatic systems in receptor binding .

Structure-Activity Relationships (SAR)

- Aromatic Substituents : Pyridinyl (e.g., 6-methyl or 6-chloro) and benzyl groups enhance binding to kinases or GPCRs via π-π interactions .

- Alkoxy Chains : Methoxyethyl groups improve aqueous solubility, critical for CNS penetration in GSK-3β inhibitors .

- Halogenation : Chlorine atoms (e.g., 6-chloropyridinyl) may enhance metabolic stability but increase toxicity risks .

Biological Activity

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine, also known as compound 1564648-50-5, is a piperidine derivative with potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, based on recent studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 219.33 g/mol. Its structure features a piperidine ring substituted with a 6-methylpyridin-3-ylmethyl group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antibacterial properties. For instance, research on various pyrrolidine derivatives revealed that certain modifications on the piperidine ring enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating groups showed increased activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0048 |

| Compound B | E. coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies have indicated that certain derivatives can inhibit the growth of fungi such as Candida albicans and other pathogenic strains, further supporting their therapeutic potential in treating infections .

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. For example, piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. One study reported that a related piperidine compound exhibited significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of multiple piperidine derivatives highlighted the role of structural modifications in enhancing antimicrobial activity. The study found that specific substitutions on the piperidine ring significantly improved the compounds' effectiveness against various bacterial strains .

- Evaluation of Anticancer Properties : In a preclinical model, a series of piperidine derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the nitrogen atoms within the piperidine structure were crucial for their selective inhibition of cancer cell proliferation .

Q & A

Q. Yield Optimization :

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, AcOH, RT, 12h | 78 | 95 | |

| Alkylation | K₂CO₃, DMF, 0–5°C, 24h | 85 | 97 |

Basic Question: How can spectroscopic techniques (NMR, HPLC) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Key Peaks :

- Piperidine protons: δ 2.5–3.0 ppm (multiplet, axial/equatorial H).

- Pyridine aromatic protons: δ 8.2–8.5 ppm (doublet, H-2 and H-4).

- Methyl groups: δ 2.3 ppm (singlet, pyridine-CH₃) and δ 1.4 ppm (piperidine-CH₂NH₂) .

- Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and reference TMS for calibration.

- HPLC :

Advanced Question: How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved for this compound?

Methodological Answer:

- Step 1: Comparative Assays

- Perform radioligand binding assays (e.g., for serotonin/dopamine receptors) alongside functional assays (e.g., cAMP modulation) to distinguish binding affinity from agonist/antagonist activity .

- Step 2: Structural Analysis

- Use molecular docking (AutoDock Vina) to model interactions with target receptors. Pay attention to steric clashes or solvation effects that may reduce in vivo efficacy despite high in vitro affinity .

- Step 3: Pharmacokinetic Profiling

Advanced Question: What experimental frameworks are recommended to study its environmental fate and biodegradation?

Methodological Answer:

- OECD Guidelines :

- Analytical Tools :

Advanced Question: How to design a robust bioactivity study integrating structure-activity relationship (SAR) analysis?

Methodological Answer:

- Step 1: Analog Synthesis

- Step 2: Assay Selection

- Use panels of GPCRs (e.g., 5-HT₁A, D₂) and kinase inhibition assays (e.g., JAK2, EGFR) to identify selectivity patterns .

- Step 3: Data Analysis

- Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, molar refractivity) with bioactivity .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin/eyes .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Question: How to integrate computational modeling (e.g., DFT, MD) to predict its reactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) :

- Simulate interactions in lipid bilayers (CHARMM force field) to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.